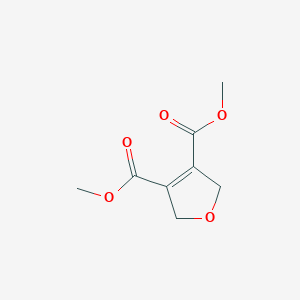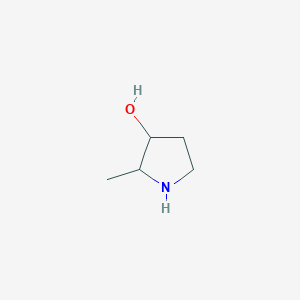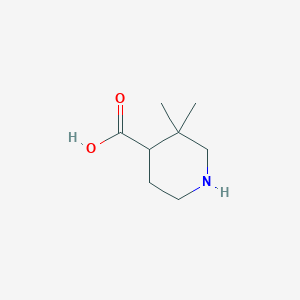![molecular formula C12H19N3O2 B7967904 5-Amino-2-[2-(Boc-amino)ethyl]pyridine CAS No. 1211529-80-4](/img/structure/B7967904.png)
5-Amino-2-[2-(Boc-amino)ethyl]pyridine
Overview
Description
5-Amino-2-[2-(Boc-amino)ethyl]pyridine is a compound that features a pyridine ring substituted with an amino group and a Boc-protected aminoethyl group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromoethylamine hydrobromide.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 2-(Boc-amino)ethyl bromide.
Coupling Reaction: The protected aminoethyl bromide is then reacted with 5-amino-2-bromopyridine under palladium-catalyzed Suzuki-Miyaura coupling conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the protection and coupling reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[2-(Boc-amino)ethyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Reactions: Products depend on the specific alkyl halide used.
Deprotection Reactions: The major product is the free amine, 5-amino-2-(2-aminoethyl)pyridine.
Scientific Research Applications
5-Amino-2-[2-(Boc-amino)ethyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group serves as a protective group, ensuring that the amino group remains unreactive until the desired step in the synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethyl bromide: Used as an intermediate in the synthesis of various compounds.
5-Amino-2-bromopyridine: A precursor in the synthesis of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine.
Uniqueness
This compound is unique due to its combination of a pyridine ring with both an amino group and a Boc-protected aminoethyl group. This structure allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(5-aminopyridin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10/h4-5,8H,6-7,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZCMDAWDWYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187803 | |
| Record name | 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-80-4 | |
| Record name | 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211529-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


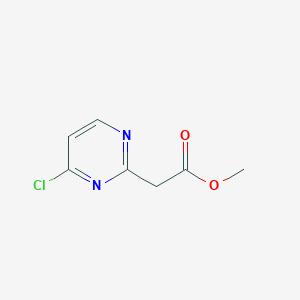
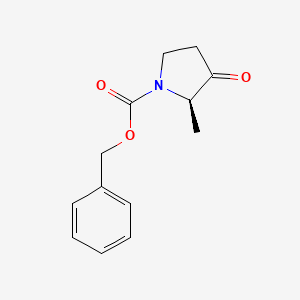
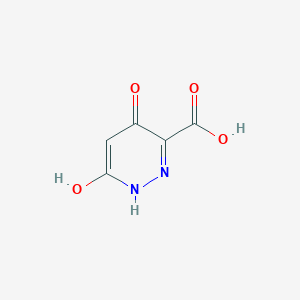
![5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B7967859.png)
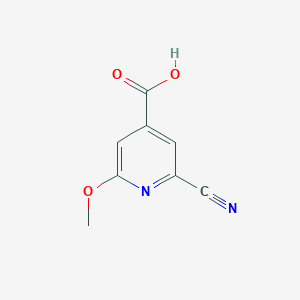
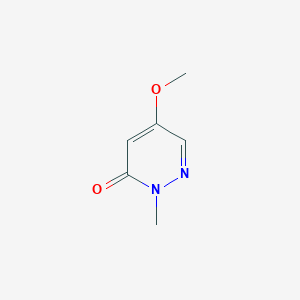
![5-Azaspiro[2.5]octane-6,8-dione](/img/structure/B7967877.png)
![2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B7967878.png)
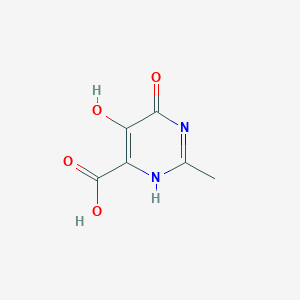
![2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967896.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B7967899.png)
